4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetically derived compound that serves multiple roles in scientific research due to its complex structure and diverse reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically begins with the formation of the 3,4-dihydroquinoline ring system. This is achieved via the Povarov reaction, where an aniline derivative, an aldehyde, and an alkene are subjected to acidic conditions to form the dihydroquinoline framework. The next step involves the introduction of a sulfonyl group, often through a sulfonyl chloride reagent in the presence of a base such as pyridine. The final step involves a condensation reaction with 4-methoxy-7-methylbenzo[d]thiazole-2-amine under dehydrating conditions to yield the final benzamide structure.
Industrial Production Methods
For industrial-scale production, the process can be scaled up using flow chemistry techniques to enhance the yield and purity of the final product. Continuous flow reactors provide better control over reaction conditions and improve safety, particularly for reactions involving hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Hydrogenation of the benzamide to amine.
Substitution: Electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon.
Substitution Conditions: Sulfuric acid for nitration, aluminum chloride for Friedel-Crafts acylation.
Major Products
Oxidation Products: Quinoline sulfonyl compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the preparation of complex molecular architectures. Its ability to undergo multiple types of reactions makes it valuable for method development studies.
Biology
In biological research, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has been investigated for its potential as a pharmacophore in drug design, particularly for targeting enzyme active sites.
Medicine
This compound shows promise in medicinal chemistry, particularly as an inhibitor for specific enzymes implicated in diseases such as cancer and bacterial infections. Its sulfonamide group is well-known for its antimicrobial properties.
Industry
In the materials science sector, the compound is explored for its potential use in the design of new polymers and as a ligand in metal-organic frameworks for catalysis.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects primarily involves inhibition of enzyme activity by binding to the active site. This binding often disrupts the enzyme's function, leading to the inhibition of critical biochemical pathways in disease-causing organisms.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-chloro-7-methylbenzo[d]thiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-hydroxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to its analogs, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to the methoxy group at the 4-position of the benzothiazole ring, which can influence its electronic properties and enhance its binding affinity to target molecules. This makes it a more potent candidate for various applications in research and industry.
That's the lowdown on this compound. Anything in particular you want to dive deeper into?
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide represents a class of sulfonamide derivatives that have garnered attention for their biological activity, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activities, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3S, with a molecular weight of 378.47 g/mol. The structure features a sulfonamide group linked to a dihydroquinoline moiety and a methoxy-substituted benzo[d]thiazole.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various diseases. The sulfonamide group is known for its role in inhibiting bacterial enzymes, while the quinoline and thiazole moieties may contribute to antiviral properties through interaction with viral proteins.
Antiviral Activity
Recent studies have highlighted the potential of similar sulfonamide derivatives as antiviral agents. For instance, compounds derived from the N-phenylbenzamide class have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and EV71 by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Case Study: Anti-HBV Activity
A study focused on N-phenylbenzamide derivatives demonstrated significant anti-HBV activity in vitro and in vivo. The compound IMB-0523 was identified as an effective inhibitor against both wild-type and drug-resistant HBV strains. The mechanism was linked to increased levels of A3G within HepG2 cells, suggesting that structural analogs like this compound may exhibit similar antiviral mechanisms .
Antibacterial Activity
The antibacterial properties of sulfonamide compounds are well-documented. For example, several synthesized sulfonamides have exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The binding interactions with bovine serum albumin (BSA) further indicate their pharmacological effectiveness .
Summary of Antibacterial Activity
Compound | Activity Against | Mechanism of Action |
---|---|---|
This compound | Moderate to strong against Salmonella typhi, Bacillus subtilis | Inhibition of bacterial enzymes via sulfonamide group |
Toxicity and Pharmacokinetics
Understanding the toxicity profile and pharmacokinetics is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related sulfonamide derivatives have shown varying degrees of acute toxicity in animal models, which necessitates further investigation into the safety profile of this compound.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-9-14-21(32-2)22-23(16)33-25(26-22)27-24(29)18-10-12-19(13-11-18)34(30,31)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACNKPRERWYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.